Product packaging for Diethyl sulfonyldicarbamate(Cat. No.:CAS No. 56477-47-5)

Diethyl sulfonyldicarbamate

Cat. No.: B12759940
CAS No.: 56477-47-5
M. Wt: 240.24 g/mol
InChI Key: DBNWERCTIICGMX-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical Science

While specific research focusing exclusively on Diethyl sulfonyldicarbamate is not extensively documented in publicly available literature, the broader class of sulfonylcarbamates has garnered attention in various fields of chemical science. The sulfonylcarbamate functional group is recognized as a bioisostere for carboxylic acids, a feature that makes it of interest in medicinal chemistry and drug design. nih.gov Sulfonylcarbamates are also utilized as nitrogen nucleophiles in chemical reactions, as protecting groups for alcohols, and as dehydrating agents. nih.gov Their presence in molecules with reported anticancer, herbicidal, and antibacterial properties underscores the potential significance of this chemical class. nih.gov

Historical Context of Sulfonylcarbamate Research

The history of sulfonylcarbamates is intrinsically linked to the development of sulfonamides, a class of compounds that revolutionized medicine in the 20th century. The discovery of the antibacterial properties of Prontosil in 1932, which was found to metabolize to the active agent sulfanilamide, marked a pivotal moment in chemotherapy. wikipedia.orgwikipedia.org This breakthrough spurred extensive research into sulfur-containing organic compounds.

The synthesis of sulfonylureas, which are structurally related to sulfonylcarbamates, emerged from research on sulfonamides. In 1942, it was observed that some sulfonamides induced hypoglycemia, leading to the development of sulfonylurea drugs for the treatment of type 2 diabetes. openaccesspub.org The synthesis of sulfonylcarbamates themselves is often achieved through the N-acylation of sulfonamides with derivatives of carbonic acid, such as chloroformates. nih.gov This historical progression highlights a continuous effort to explore the chemical space around the sulfonyl and related functional groups to develop new compounds with valuable properties.

Structural Features and Chemical Classifications

The chemical identity of this compound is defined by its unique arrangement of atoms and functional groups. Its molecular formula is C₆H₁₂N₂O₆S.

Table 1: Chemical and Structural Identifiers for this compound

IdentifierValue
Molecular Formula C₆H₁₂N₂O₆S
Molecular Weight 240.24 g/mol
InChI InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
InChIKey DBNWERCTIICGMX-UHFFFAOYSA-N
SMILES CCOC(=O)NS(=O)(=O)NC(=O)OCC

Data sourced from available chemical databases.

Organosulfur Compound Characterization

This compound is classified as an organosulfur compound, a broad category of organic molecules containing sulfur. rsc.org Organosulfur compounds are ubiquitous in nature and play crucial roles in biochemistry. rsc.org The sulfur atom in this compound is in a high oxidation state (+6), characteristic of the sulfonyl group. This high oxidation state influences the geometry and electronic properties of the molecule. The characterization of organosulfur compounds often involves a combination of spectroscopic techniques to elucidate their structure and bonding.

Dual Carbamate (B1207046) and Sulfonyl Moiety Analysis

The structure of this compound is distinguished by the presence of a central sulfonyl group (R-SO₂-R') flanked by two carbamate functionalities (-NH(CO)O-).

The sulfonyl group is known for its electron-withdrawing nature and the tetrahedral geometry around the sulfur atom. This group is generally unreactive but imparts significant polarity to the molecule. wikipedia.org

The carbamate group , on the other hand, can be considered a hybrid of an amide and an ester. rsc.org This functional group is planar due to resonance, which imparts a degree of rigidity. nih.gov Carbamates are known to participate in hydrogen bonding and can act as isosteres of peptide bonds in biological systems. nih.gov

The interplay between the strongly electron-withdrawing sulfonyl group and the two adjacent carbamate groups in this compound likely results in a complex electronic environment, influencing the reactivity and intermolecular interactions of the molecule.

Comparative Structural Analysis with Related Compounds

To understand the structural nuances of this compound, it is useful to compare it with related compounds such as sulfonamides and other sulfonyl-containing molecules.

Sulfonamides (R-SO₂-NHR') are a well-studied class of compounds. wikipedia.org They differ from the carbamate portion of this compound by the absence of the carbonyl and ester oxygen. The N-H bond in sulfonamides can be deprotonated, and this acidity is a key feature of their chemical behavior. wikipedia.org

Sulfonylureas (R-SO₂-NH-CO-NHR') are another related class of compounds, particularly relevant in medicine. openaccesspub.org They share the sulfonyl and a urea (B33335) linkage, which can be seen as an analogue of the carbamate linkage in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O6S B12759940 Diethyl sulfonyldicarbamate CAS No. 56477-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56477-47-5

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylsulfamoyl)carbamate

InChI

InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

DBNWERCTIICGMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)NC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl Sulfonyldicarbamate

Utilization of Intermediates Derived from Diethyl Phosphite (B83602)

Although no direct synthetic connection has been established in the literature between diethyl phosphite and Diethyl sulfonyldicarbamate, the versatile reactivity of phosphites in organic synthesis suggests potential for their use in constructing the target molecule. For instance, diethyl phosphite can be a precursor to various organophosphorus reagents which could, in principle, be used to build the sulfonyl dicarbamate backbone through a series of transformations. This remains a speculative area requiring further research.

Strategies for Enhanced Functionalization and Specificity

To achieve higher yields and purity, modern synthetic strategies often employ protecting groups and activating agents. For the synthesis of a molecule like this compound, a plausible advanced route could involve:

Protection of a primary amine: Starting with a protected amine to control the stoichiometry of the reaction with the sulfonylating agent.

Stepwise introduction of carbamate (B1207046) groups: Reacting a central sulfonyl-containing molecule sequentially with the desired carbamate precursors.

Use of coupling agents: Employing coupling agents to facilitate the formation of the amide-like bonds of the carbamate groups under mild conditions.

Synthetic Modifications and Derivatization

Alkylation Studies for Novel Compound Synthesis

The alkylation of sulfonamides is a well-established method for the introduction of diverse substituents, leading to novel molecular architectures. organic-chemistry.orgnih.gov While specific alkylation studies on this compound are not extensively documented, the reactivity of the N-H bonds in the parent sulfonamide precursor and the potential for N-alkylation of the resulting sulfonylcarbamate can be inferred from the broader literature on sulfonamide chemistry.

The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. ionike.com More advanced methods utilize alcohols as alkylating agents through a "borrowing hydrogen" mechanism, often catalyzed by transition metals like manganese, ruthenium, or iron. organic-chemistry.orgresearchgate.net This approach is atom-economical, with water being the only byproduct. researchgate.net

For the synthesis of novel compounds derived from this compound, one could envision a stepwise approach. First, the mono-N-alkylation of a primary sulfonamide could be performed, followed by the introduction of the two ethoxycarbonyl groups. Alternatively, direct alkylation of this compound could be explored, although this might present challenges regarding selectivity and reactivity due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups.

Table 1: Representative Catalysts and Reagents for N-Alkylation of Sulfonamides

Catalyst/Reagent SystemAlkylating AgentDescription
Mn(I) PNP pincer complexPrimary aliphatic and benzylic alcoholsEnables efficient mono-N-alkylation of a diverse range of sulfonamides via a borrowing hydrogen mechanism. researchgate.net
[Ru(p-cymene)Cl₂]₂ with dppf or DPEphosPrimary aminesConverts primary amines to secondary amines and facilitates alkylation of primary sulfonamides. organic-chemistry.org
FeCl₂/K₂CO₃Benzylic alcoholsCatalyzes the N-alkylation of sulfonamides via a borrowing hydrogen method. ionike.com
TrichloroacetimidatesTrichloroacetimidatesAllows for the intermolecular alkylation of sulfonamides under thermal conditions without the need for an external catalyst. nih.gov

Diversification of Sulfonylcarbamate Architectures

The diversification of sulfonylcarbamate architectures extends beyond simple alkylation and can involve a variety of synthetic strategies to introduce functional complexity. These strategies are crucial for developing new compounds with tailored properties.

One primary method for diversification is the use of variously substituted starting materials. For instance, beginning with a range of substituted sulfonamides and different chloroformates or their equivalents would lead to a library of structurally diverse N,N'-sulfonyldicarbamates. The synthesis of new sulfonylurea derivatives is often achieved by reacting a sulfonyl carbamate intermediate with various amines. vjst.vn

Furthermore, the sulfonylcarbamate moiety itself can be incorporated into larger, more complex molecules. For example, the synthesis of glycosylated sulfonylureas has been explored to enhance the biological activity and selectivity of these compounds. nih.gov This involves attaching a sugar moiety to the sulfonylurea backbone. Such strategies highlight the potential for creating a wide array of novel architectures based on the sulfonylcarbamate scaffold.

The development of metal-free synthetic routes, such as the direct reaction of sulfonamides with amides, also presents an avenue for the sustainable synthesis of sulfonylurea derivatives with broad functional group tolerance. acs.org These modern synthetic methods provide powerful tools for the diversification of sulfonylcarbamate structures.

Radical Chemistry and Solvent Effects:

While the compound is mentioned in the context of studies on radical chemistry, it is typically as a precursor to generate other molecules for investigation. There are no in-depth studies focusing on the radical chemistry of this compound itself, nor on the influence of solvents on its reactivity.

Due to this absence of specific and detailed research findings, it is not possible to construct a scientifically accurate and thorough article that adheres to the requested outline. The available data primarily points to its utility in azoalkane synthesis through a reaction pathway that is not the focus of the proposed article.

Research on Radical Reaction Mechanisms of this compound Not Publicly Available

Extensive research efforts to delineate the specific reaction mechanisms and reactivity profile of the chemical compound this compound have yielded no publicly available scientific literature, experimental data, or theoretical studies. Despite a thorough search for information pertaining to its radical pair recombination efficiencies, the influence of solvent microviscosity on its radical pathways, and the theoretical frameworks governing solvent cage effects in its reactions, no specific findings for this compound could be located.

This compound, identified by the CAS number 56477-47-5, is a compound with the molecular formula C6H12N2O6S. While general principles of radical chemistry, solvent effects, and cage effects are well-established for a wide range of molecules, the application and specific quantitative or qualitative description of these principles for this compound are absent from the reviewed scientific databases and literature.

Consequently, the construction of a detailed article focusing solely on the following outlined topics for this compound is not possible based on current public knowledge:

Reaction Mechanisms and Reactivity Profile of this compound

Theoretical Frameworks for Solvent Cage Effects

Without experimental or computational data, any discussion on these aspects would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to provide the specific details requested.

Applications in Organic Synthesis and Reagent Chemistry

Biological Activity and Mechanistic Insights

Receptor and Enzyme Interactions:

Interactions with Other Metabolic Regulators:Research on the potential interactions between Diethyl sulfonyldicarbamate and other regulators of metabolism is absent from the public domain.

Due to the strict adherence to the provided outline and the complete absence of scientific data for "this compound" within these specific areas, the generation of a detailed and informative article is not feasible.

Referenced Compounds

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates by identifying the key structural features responsible for their biological effects. nih.gov For this compound, a detailed analysis of its structural components—the central sulfonyl group, the two carbamate (B1207046) linkages, and the terminal ethyl groups—is essential to hypothesize its biological activity profile.

Correlating Structural Motifs with Biological Responses

Sulfonyl Group (SO₂): This central group is a strong electron-withdrawing feature and a hydrogen bond acceptor. It is a key component in many biologically active compounds, including the sulfonamide antibiotics and sulfonylurea class of antidiabetic agents. Its rigid geometry and electronic properties are critical in orienting the rest of the molecule for optimal interaction with a biological target.

Dicarbamate Functionality (-NH-C(=O)-O-): The presence of two carbamate groups is a distinguishing feature. Carbamates are known for their ability to act as mimics of peptide bonds and can be involved in hydrogen bonding and dipolar interactions with protein residues. The stability and reactivity of the carbamate group can influence the compound's metabolic profile and duration of action.

Ethyl Groups (-CH₂CH₃): The two ethyl groups attached to the carbamate nitrogens contribute to the molecule's lipophilicity. This property is critical for its ability to cross cellular membranes and potentially the blood-brain barrier, which would be a prerequisite for any neuroactive properties. The size and conformation of these alkyl groups are often fine-tuned in SAR studies to optimize binding affinity and selectivity for a target receptor. nih.gov

A systematic exploration of these chemical features is vital for rationally designing and developing new derivatives with potentially enhanced activity. nih.gov

Comparative Analysis with Sulfonylurea Class Agents

A comparison with the well-established sulfonylurea class of drugs offers insights into the potential, and likely different, biological activities of this compound. Sulfonylureas are primarily known for their use in the treatment of type 2 diabetes. nih.gov

Mechanism of Sulfonylureas: Sulfonylureas exert their primary pharmacological effect by stimulating insulin (B600854) secretion from pancreatic β-cells. droracle.ai They achieve this by binding to and blocking the ATP-sensitive potassium channels (K-ATP channels) in the β-cell membrane. This blockage leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. The main adverse effect associated with sulfonylureas is hypoglycemia, a direct consequence of their insulin-secreting action. nih.gov

Structural Comparison: The core difference between this compound and a typical sulfonylurea lies in the nature of the group attached to the sulfonyl moiety.

FeatureThis compoundTypical Sulfonylurea (e.g., Glibenclamide)
Core Structure Sulfonyl group bonded to two carbamate nitrogensSulfonyl group bonded to a urea (B33335) moiety
Key Functional Group DicarbamateSulfonylurea
Potential Mechanism Unlikely to bind effectively to the sulfonylurea receptor (SUR) due to the absence of the urea group.Binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel.
Associated Risks Unknown, but different from sulfonylureas.Hypoglycemia, weight gain. nih.govdroracle.ai

The replacement of the urea group with a dicarbamate structure fundamentally alters the molecule's shape, electronics, and hydrogen bonding capabilities. This makes it highly improbable that this compound would act as a classical sulfonylurea. Its biological targets are likely to be entirely different. While some sulfonylureas like glimepiride (B1671586) appear to have a better safety profile than others, the class is associated with an increased risk of hypoglycemia. nih.gov

Computational Chemistry and Theoretical Studies of Diethyl Sulfonyldicarbamate

Molecular Modeling and Electronic Structure Calculations

Detailed molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule like Diethyl Sulfonyldicarbamate. These theoretical approaches provide insights that are often complementary to experimental findings.

Quantum Mechanical Approaches (e.g., DFT, Ab Initio)

Quantum mechanical methods are essential for accurately describing the electronic distribution and energy of a molecule.

Table 1: Overview of Quantum Mechanical Approaches

MethodDescriptionPotential Application to this compound
Density Functional Theory (DFT) A computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. It offers a good balance between accuracy and computational cost.Could be used to calculate optimized geometry, vibrational frequencies, Mulliken atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap), providing insights into the molecule's reactivity and stability.
Ab Initio Methods A class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.Would provide highly accurate benchmark calculations for the electronic energy and structural parameters of this compound, serving as a reference for less computationally expensive methods.

No specific DFT or ab initio studies for this compound were identified in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shapes a molecule can adopt is crucial for predicting its physical properties and biological activity.

Table 2: Methods for Conformational and Dynamic Analysis

MethodDescriptionPotential Application to this compound
Conformational Analysis The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.Would identify the most stable conformers of this compound in the gas phase or in different solvents, revealing the preferred spatial orientation of the ethyl, sulfonyl, and carbamate (B1207046) groups.
Molecular Dynamics (MD) Simulations A computational method that simulates the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system.Could be used to explore the conformational space of this compound in a solvated environment, determine the flexibility of the molecule, and calculate time-averaged properties.

Specific conformational analyses or molecular dynamics simulations for this compound are not documented in the reviewed sources.

Elucidation of Reaction Mechanisms through Computation

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and understanding the energetic factors that govern a transformation.

Transition State Analysis and Reaction Energetics

Identifying the transition state is key to understanding the kinetics of a chemical reaction.

No computational studies on the transition states or reaction energetics involved in the synthesis or reactions of this compound have been found. Theoretical calculations could, for example, elucidate the mechanism of its formation from precursor molecules by locating the transition state structures and calculating the activation energy barriers.

Prediction of Product Distributions and Stereoselectivity

Computational models can often predict the outcome of a chemical reaction, including the ratio of different products and the stereochemical result.

There are no available computational predictions for product distributions or stereoselectivity in reactions involving this compound. Such studies would be beneficial for optimizing reaction conditions to favor the formation of a desired product.

Simulation of Biological Interactions

If this compound were to be investigated for potential biological activity, computational simulations would be a critical first step in understanding its interactions with biological macromolecules.

Table 3: Simulation of Molecular Interactions

MethodDescriptionPotential Application to this compound
Molecular Docking A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Could be used to predict the binding mode and affinity of this compound to a specific protein target, providing hypotheses about its potential mechanism of action.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less critical part (e.g., the protein environment).Would allow for a detailed investigation of enzymatic reactions or binding events involving this compound where bond-making or bond-breaking occurs, or where electronic polarization is significant.

No studies simulating the biological interactions of this compound were found in the public domain.

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand and predict the interaction between a small molecule (ligand) and a protein (receptor). Following docking, scoring functions are used to estimate the binding affinity, which is a measure of the strength of the interaction.

For compounds structurally similar to this compound, such as other sulfonamide derivatives, docking studies have been performed to investigate their potential as antibacterial agents. For instance, novel sulfonamide derivatives have been docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) to estimate their binding energies and predict their inhibitory potential. nih.gov Similarly, other research has utilized molecular docking to evaluate the binding of sulfonamide compounds against targets like E. coli DNA gyrase and the main protease of SARS-CoV-2, yielding binding energy predictions that suggest potential inhibitory activity. mdpi.com However, no specific ligand-receptor docking studies or binding affinity predictions have been published for this compound itself.

Pathway Analysis and Systems Biology Modeling

Pathway analysis is a method used to identify the biological pathways that are enriched in a set of genes or proteins, and it can provide insights into the biological processes that might be affected by a chemical compound. Systems biology modeling takes a holistic approach, integrating various types of biological data to create comprehensive models of biological systems.

These approaches are invaluable for understanding the broader biological context of a compound's activity. While these methodologies are well-established, their application to this compound has not been documented in available research. The potential effects of this specific compound on cellular pathways and biological networks remain an open area for investigation.

Advanced Computational Methodologies

To gain deeper insights into the chemical and physical properties of molecules, more sophisticated computational techniques are often required.

Application of Multireference Quantum Chemistry

Multireference quantum chemistry methods are advanced computational techniques necessary for describing the electronic structure of molecules where the single-reference approximation of methods like Density Functional Theory (DFT) breaks down. This is often the case for molecules in excited states, with stretched bonds, or containing certain transition metals.

While DFT calculations have been employed to study related compounds, such as carbamoyl (B1232498) phosphonates, to corroborate their molecular structures and predict reactivity, there is no evidence of the application of more advanced multireference methods to this compound. ajol.info Such studies would be essential for accurately describing complex electronic phenomena, should they be relevant to this molecule's reactivity or properties.

Integration with Bioinformatics for Large Datasets

The integration of computational chemistry with bioinformatics is crucial for analyzing the large datasets generated by modern high-throughput screening and 'omics' technologies. This synergy allows for the identification of potential drug candidates from large chemical libraries and the elucidation of their mechanisms of action by analyzing their effects on genomic, proteomic, or metabolomic data.

The application of such integrated approaches to this compound has not been reported. The potential of this compound has yet to be explored through large-scale virtual screening or by analyzing its effects within a broader biological data landscape.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies and Catalysis

The synthesis of carbamates has moved beyond traditional methods that often rely on hazardous reagents like phosgene. nih.govrsc.org Future research into Diethyl sulfonyldicarbamate will likely focus on more efficient, sustainable, and catalytic approaches.

Modern strategies involve the use of transition metal catalysts, such as rhodium and copper, to facilitate carbamate (B1207046) formation under milder conditions. unizar.eselsevierpure.comnih.gov For instance, rhodium-catalyzed oxidative carbonylation allows for the three-component reaction of amines, alcohols, and carbon monoxide, offering a direct route to carbamates. unizar.es Similarly, copper-catalyzed cycloaddition reactions have proven effective for creating N-sulfonyl-1,2,3-triazoles, a methodology that could be adapted for the synthesis of sulfonyl-linked carbamate structures. elsevierpure.comnih.gov The development of magnetically recoverable catalysts also presents a green and efficient pathway for synthesizing organosulfur compounds, which could be applied to this compound production, simplifying catalyst separation and reuse. nih.gov

Phosgene-free methods are a significant area of interest. These include the use of carbon dioxide as a C1 source, which is an environmentally benign and renewable feedstock. nih.gov The direct conversion of CO2 into carbamates can be achieved using various catalytic systems, including those based on nickel or silicon. nih.govorganic-chemistry.org Another promising avenue is the use of solid acid catalysts, like Preyssler heteropolyacid, for the solvent-free synthesis of primary carbamates from alcohols and sodium cyanate (B1221674) at room temperature. sciforum.net

Catalyst TypeReactantsKey Advantages
Rhodium(I) ComplexesAmines, Alcohols, Carbon MonoxideMild reaction conditions, high functional group tolerance. unizar.es
Copper(I) ComplexesSulfonyl Azides, AlkynesHigh selectivity, prevention of side reactions. elsevierpure.com
HeteropolyacidsAlcohols/Phenols, Sodium CyanateSolvent-free, room temperature, high yield. sciforum.net
Nickel-based SystemsCarbon Dioxide, Amines, AlcoholsDehydrative formation, halogen-free. nih.gov
Magnetic NanoparticlesVarious PrecursorsEasy recovery and reuse, environmentally sustainable. nih.gov

Deeper Mechanistic Understanding via Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms, stability, and electronic properties of this compound is crucial for its future application. An integrated approach combining advanced spectroscopic techniques and computational modeling will be essential.

Kinetic studies, such as those performed on sulfamate (B1201201) esters, can elucidate reaction pathways, distinguishing between concerted (E2) and stepwise (E1cB) mechanisms through tools like Brönsted plots. scilit.com This knowledge is vital for optimizing reaction conditions and controlling product formation.

Computational methods, particularly Density Functional Theory (DFT), are powerful for modeling molecular structures, vibrational frequencies, and reaction intermediates. rsc.org For related N-substituted carbazoles, DFT calculations have been successfully used to optimize monomer and dimer structures and interpret experimental infrared spectra. rsc.org Such a coupled computational-experimental approach could be applied to this compound to understand its conformational preferences, intermolecular interactions, and the energetic barriers of potential reactions. This synergy between theoretical prediction and experimental validation provides a robust framework for characterizing novel compounds. rsc.org

Exploration of Novel Organic Transformations

Carbamates and sulfonyl-containing molecules are versatile intermediates and functional groups in organic synthesis. nih.govmasterorganicchemistry.com Future research should explore the utility of this compound in a variety of organic transformations.

The carbamate moiety is widely used as a protecting group for amines due to its stability and the relative ease of its removal under specific conditions. nih.govmasterorganicchemistry.com this compound could serve as a bifunctional protecting group or as a linker in more complex molecular architectures. Furthermore, carbamates are precursors in important rearrangement reactions, such as the Curtius and Hofmann rearrangements, which convert carboxylic acids or amides into carbamates via an isocyanate intermediate. nih.govorganic-chemistry.orgmdpi.com

The sulfonyl group can activate adjacent positions for nucleophilic attack or participate in rearrangements like the Smiles rearrangement for synthesizing N-substituted anilines. nih.govacs.org The unique structure of this compound could also be leveraged in reactions like the Mitsunobu reaction, where related N-(sulfonyl)carbamates have been used as reagents. acs.org Investigating its reactivity in cycloadditions, cross-coupling reactions, and as a precursor to other functional groups will expand its synthetic utility. rsc.orgorganic-chemistry.org

Expanded Scope in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of biocatalysis, offering an efficient and environmentally friendly route to complex molecules. nih.govnih.govresearchgate.net This approach is particularly promising for the synthesis and modification of this compound and its derivatives.

Enzymes such as esterases and acyltransferases have shown promiscuous activity in synthesizing various carbamates in aqueous media. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) can efficiently produce benzyloxycarbonyl (Cbz)- and allyloxycarbonyl (Alloc)-protected amines from various carbonate precursors, achieving high yields. nih.gov This biocatalytic aminolysis could be explored for the enzymatic synthesis of this compound, avoiding harsh chemical reagents.

Furthermore, chemoenzymatic strategies are widely used for the synthesis of complex carbohydrates and glycoconjugates, where enzymes like glycosyltransferases provide excellent regio- and stereoselectivity. nih.govresearchgate.netnih.gov this compound could be investigated as a novel scaffold or linker in the chemoenzymatic assembly of bioactive oligosaccharides or glycopeptides, where the sulfonyl and carbamate groups could modulate the molecule's properties.

Enzyme ClassTransformationPotential Application for this compound
Esterases/AcyltransferasesCarbamate synthesis via aminolysis of carbonates. nih.govGreen synthesis of the core structure in aqueous media.
GlycosyltransferasesRegio- and stereoselective glycosylation. nih.govnih.govUse as a linker for creating novel glycoconjugates.
Glutathione S-transferase (GST)Cleavage of activated sulfonamides. nih.govPotential for selective deprotection or activation in a biological context.

Development of Targeted Probes for Biological Systems

The structural features of this compound make it an intriguing candidate for development as a chemical probe to study biological systems. nih.gov Carbamates are key structural motifs in many therapeutic agents, and the sulfonyl group is present in various covalent inhibitors and probes. nih.govnih.gov

Sulfonyl fluoride-based probes have emerged as powerful tools in chemical biology for their ability to form covalent bonds with a range of nucleophilic amino acid residues beyond cysteine, including histidine, serine, and tyrosine. nih.govnih.gov This has expanded the "druggable" proteome. By modifying this compound to incorporate a reactive warhead like a sulfonyl fluoride, novel covalent probes could be designed. These probes could be used for activity-based protein profiling, target identification, and validating new therapeutic targets. rsc.orgbiorxiv.orgnih.gov

The development of matched-pair probes, consisting of an active probe and a structurally similar but inactive control, is a best-practice approach in chemical biology to ensure that observed biological effects are due to on-target engagement. nih.gov Future work could focus on creating a this compound-based probe alongside an inactive analogue to provide robust tools for cellular research. The carbamate moieties could also be functionalized to modulate solubility, cell permeability, or to attach reporter tags like fluorophores or biotin. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl sulfonyldicarbamate, and how can reaction parameters be systematically varied to improve yield?

  • Methodological Answer : Synthesis optimization involves evaluating solvents (e.g., ethanol, THF), temperature (40–80°C), and catalysts (e.g., sodium hydroxide). A stepwise approach includes:

  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Adjusting molar ratios of precursors (e.g., sulfonyldicarbamic acid and ethanol) to minimize byproducts.
  • Purifying via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer : Use a multi-technique approach:

  • UV-Vis Spectroscopy : Identify absorbance peaks (e.g., 290–321 nm for dithiocarbamate analogs) to assess electronic transitions .
  • FTIR : Detect functional groups (C=O, S=O) via characteristic stretches (1650–1750 cm⁻¹ for carbonyls) .
  • NMR : Assign peaks for ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and sulfonyl groups (δ 3.0–3.5 ppm) .

Q. How should this compound be stored to maintain stability, and what are critical factors affecting its degradation?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid humidity and reactive metals (e.g., iron, copper) to prevent hydrolysis or redox reactions.
  • Monitor degradation via periodic HPLC analysis to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies (e.g., conflicting FTIR or NMR assignments)?

  • Methodological Answer :

  • Cross-validate using complementary techniques (e.g., XRD for crystallinity, mass spectrometry for molecular weight confirmation).
  • Replicate experiments under standardized conditions (solvent, concentration) to isolate variables.
  • Compare with literature on structurally analogous compounds (e.g., diethyldithiocarbamate metal complexes) .

Q. What experimental strategies can elucidate the decomposition pathways of this compound under thermal or photolytic stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures (e.g., 100–300°C) to identify decomposition stages.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., SO₂, ethylamines).
  • Photostability Testing : Expose samples to UV light (254–365 nm) and monitor changes via spectrophotometry .

Q. How does this compound interact with transition metals, and what methodologies quantify its coordination behavior?

  • Methodological Answer :

  • Titration Studies : Use UV-Vis or potentiometric titration to determine binding constants with metals (e.g., Ni²⁺, Co²⁺).
  • X-ray Crystallography : Resolve metal-ligand geometry in complexes.
  • DFT Calculations : Model electronic structures to predict reactivity trends .

Data Contradiction Analysis

Q. When encountering conflicting reports on the reactivity of this compound with biological targets, how should researchers design experiments to validate hypotheses?

  • Methodological Answer :

  • Perform dose-response assays (e.g., enzyme inhibition) under controlled pH and temperature.
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways.
  • Compare results with structurally related compounds (e.g., diethyl dithiocarbamate) to identify functional group contributions .

Methodological Best Practices

  • Cross-Disciplinary Validation : Combine synthetic chemistry data with computational modeling (e.g., molecular docking) to predict applications in catalysis or biomedicine .
  • Ethical and Safety Compliance : Adopt protocols from SDS guidelines (e.g., PPE requirements, waste disposal) to mitigate hazards during handling .

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